molecular formula C11H17N3O B14810421 4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine

4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B14810421
M. Wt: 207.27 g/mol
InChI Key: XZVMKKMKPNTNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylpyridinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Another method is the Ullmann coupling reaction, which uses copper-based catalysts to form carbon-nitrogen bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The choice of catalysts and reagents is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C11H17N3O/c1-14(2)10-6-13-7-11(9(10)5-12)15-8-3-4-8/h6-8H,3-5,12H2,1-2H3

InChI Key

XZVMKKMKPNTNCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CC(=C1CN)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.